Tizoxanide

Antiparasitic Giardia intestinalis Drug resistance

Tizoxanide (TIZ) is the active metabolite of nitazoxanide, offering 8-fold greater anti-Giardia potency than metronidazole and 1.7-fold greater anti-rotavirus potency than nitazoxanide. It retains activity against metronidazole-resistant strains, making it the preferred positive control for nitroimidazole-refractory protozoal screening. Its unique dual anti-infective and NF-κB/MAPK-mediated anti-inflammatory profile supports infection-inflammation research models unobtainable with parent prodrug or standard antiparasitics. Ideal as a standalone pharmacological tool, bioanalytical reference standard, and starting scaffold for novel prodrug synthesis to bypass first-pass metabolic limitations.

Molecular Formula C10H7N3O4S
Molecular Weight 265.25 g/mol
CAS No. 173903-47-4
Cat. No. B1683187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTizoxanide
CAS173903-47-4
SynonymsNSC-697856;  NSC697856;  NSC697856;  Tizoxanide;  Desacetylnitazoxanide;  Desacetyl-nitazoxanide.
Molecular FormulaC10H7N3O4S
Molecular Weight265.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O
InChIInChI=1S/C10H7N3O4S/c14-7-4-2-1-3-6(7)9(15)12-10-11-5-8(18-10)13(16)17/h1-5,14H,(H,11,12,15)
InChIKeyFDTZUTSGGSRHQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tizoxanide (CAS 173903-47-4): Active Thiazolide Metabolite for Antiparasitic, Antiviral, and Anti-Inflammatory Research


Tizoxanide (TIZ) is the desacetyl active metabolite of the FDA-approved antiprotozoal prodrug nitazoxanide (NTZ), belonging to the thiazolide class of small-molecule anti-infectives . Following oral administration of nitazoxanide, rapid first-pass deacetylation in plasma (t₁/₂ ~6 min at 37°C) yields tizoxanide as the primary circulating pharmacologically active species [1]. TIZ exhibits broad-spectrum activity against anaerobic bacteria, protozoan parasites (Giardia, Entamoeba, Trichomonas, Cryptosporidium), and a wide range of RNA and DNA viruses including influenza A/B, rotavirus, HBV, HCV, HIV-1, and SARS-CoV-2 [2][3]. Beyond its direct anti-infective properties, tizoxanide independently demonstrates anti-inflammatory activity through suppression of NF-κB and MAPK signaling pathways [4]. Tizoxanide is highly protein-bound (>99%) and serves both as a reference standard for nitazoxanide bioanalytical studies and as a standalone pharmacological tool compound for mechanistic investigations [1].

Why Tizoxanide Cannot Be Simply Replaced by Nitazoxanide or Other Thiazolide Analogs in Research Protocols


Although tizoxanide is the primary circulating metabolite of nitazoxanide, the two compounds are not pharmacologically interchangeable in experimental settings. Direct comparative studies demonstrate that TIZ exhibits superior antiviral potency against rotavirus compared to its parent prodrug NTZ (EC₅₀ 1.9 vs 3.3 μM for simian rotavirus; 3.8 vs 6.5 μM for human rotavirus) [1], and TIZ is 8-fold more potent than metronidazole against metronidazole-susceptible Giardia intestinalis isolates while retaining activity against metronidazole-resistant strains [2]. Conversely, TIZ shows approximately 1.7-fold weaker PFOR enzyme inhibition (IC₅₀ 85.28 μM) compared to NTZ (IC₅₀ 49.59 μM), indicating divergent target engagement profiles [3]. Critically, the pharmacokinetic handling of TIZ is distinct: direct administration of O-carbamoyl TIZ prodrugs yields significantly greater plasma exposure than equimolar NTZ dosing, overcoming the first-pass limitations inherent to the NTZ-to-TIZ conversion pathway [4]. These quantifiable differences in potency, target engagement, bioavailability, and the independent anti-inflammatory pharmacology of TIZ mean that procurement decisions must be guided by the specific experimental endpoint, not by class-level assumptions about thiazolide equivalence.

Tizoxanide (173903-47-4) Quantitative Differentiation Evidence Against Key Comparators


Tizoxanide Exhibits 8-Fold Superior Anti-Giardial Activity Over Metronidazole and Retains Potency Against Metronidazole-Resistant Isolates

Tizoxanide demonstrates an 8-fold potency advantage over metronidazole against metronidazole-susceptible Giardia intestinalis axenic isolates, and a 2-fold advantage against a metronidazole-resistant isolate, with complete susceptibility retained in metronidazole-resistant strains. This head-to-head comparison establishes TIZ as a mechanistically distinct anti-giardial agent that bypasses standard nitroimidazole resistance mechanisms [1][2]. In a separate axenic trophozoite culture system using G. lamblia WB Clone C6, tizoxanide achieved an IC₅₀ of 2.4 μM versus metronidazole at 7.8 μM, representing a 3.25-fold potency advantage [3].

Antiparasitic Giardia intestinalis Drug resistance

Tizoxanide Demonstrates 1.7- to 1.7-Fold Higher Anti-Rotavirus Potency Than Nitazoxanide in Head-to-Head Comparative Testing

In direct comparative antiviral assays using MA-104 cells, tizoxanide achieved EC₅₀ values of 1.9 μM against simian rotavirus A/SA11-G3P and 3.8 μM against human rotavirus WA-G1P, while the parent prodrug nitazoxanide required EC₅₀ concentrations of 3.3 μM and 6.5 μM, respectively. This represents a 1.7-fold potency advantage for TIZ against both simian and human rotavirus strains tested under identical conditions [1]. Additionally, independent studies confirm that both compounds exhibit favorable selectivity with CC₅₀ values exceeding 50 μg/mL, yielding a wide therapeutic window [2].

Antiviral Rotavirus Thiazolide

Tizoxanide PFOR Inhibitory Potency Is 1.7-Fold Weaker Than Nitazoxanide, Defining Distinct Target Engagement Profiles With Implications for Mechanism-of-Action Studies

In a direct enzymatic inhibition assay targeting pyruvate:ferredoxin oxidoreductase (PFOR), tizoxanide exhibited an IC₅₀ of 85.28 μM compared to nitazoxanide at 49.59 μM, representing a 1.72-fold reduction in inhibitory potency. Tizoxanide also showed weaker PFOR inhibition than the unrelated control compound CDBN-YGXZ (IC₅₀ 53.54 μM) and was nearly equipotent with lauric acid (IC₅₀ 86.12 μM) [1]. These data confirm that while both thiazolides interact with PFOR, their target engagement magnitudes are quantitatively distinguishable, and TIZ may rely on additional or alternative molecular targets for its anti-infective effects compared to NTZ.

PFOR enzyme inhibition Mechanism of action Thiazolide pharmacodynamics

O-Carbamoyl Tizoxanide Prodrugs Achieve Significantly Greater Systemic Tizoxanide Exposure Than Equimolar Nitazoxanide Dosing, Overcoming First-Pass Metabolic Limitations

Pharmacokinetic evaluation in mice demonstrated that oral administration of O-carbamoyl tizoxanide prodrugs resulted in plasma concentrations and systemic exposure (AUC) of tizoxanide that were 'much greater' than those achieved by an equimolar dose of nitazoxanide, with concurrent 'much lower' levels of the inactive tizoxanide glucuronide metabolite [1]. This finding confirms that the first-pass deacetylation of nitazoxanide to tizoxanide represents a pharmacokinetic bottleneck that can be bypassed by direct tizoxanide prodrug administration, providing a quantifiable exposure advantage for applications requiring sustained systemic TIZ levels.

Pharmacokinetics Prodrug Oral bioavailability

Tizoxanide Matches Nitazoxanide Potency Against H. pylori While Demonstrating a Superior Resistance Profile Compared to Metronidazole

Against a panel of 103 clinical Helicobacter pylori strains, tizoxanide and nitazoxanide exhibited identical MIC₅₀ and MIC₉₀ values of 1 μg/mL and 4 μg/mL, respectively, with a narrow susceptibility range of 0.25–8 μg/mL for both compounds [1]. In stark contrast, metronidazole demonstrated an MIC₅₀ of 2 μg/mL and an MIC₉₀ >32 μg/mL, with resistance detected across a wide range (0.25–>32 μg/mL), indicating that a substantial proportion of clinical H. pylori isolates are metronidazole-resistant while remaining fully susceptible to tizoxanide. Tizoxanide thus matches nitazoxanide's anti-H. pylori potency while offering a critically important resistance-bypassing advantage over the standard-of-care metronidazole.

Helicobacter pylori Antibacterial Drug resistance

Tizoxanide Exerts Independent Anti-Inflammatory Activity via NF-κB and MAPK Pathway Suppression, a Pharmacological Dimension Not Shared by All Anti-Infective Comparators

In LPS-stimulated RAW264.7 macrophage cells, tizoxanide significantly suppressed production of nitric oxide (NO) and the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in a dose-dependent manner. Mechanistically, TIZ inhibited IKK-α phosphorylation and IκB degradation, reduced p65 protein levels in both cytoplasm and nucleus, restrained p65 nuclear translocation, and suppressed LPS-activated JNK, p38, and ERK phosphorylation [1]. While this study did not include a direct comparator compound in the same assay, the anti-inflammatory mechanism is reported as an intrinsic property of tizoxanide—distinct from its anti-infective mechanism—and is not a universal feature of all thiazolide class members or standard antiparasitic agents such as metronidazole, which lacks documented NF-κB pathway suppression at comparable concentrations.

Anti-inflammatory NF-κB MAPK signaling

Evidence-Backed Research and Industrial Application Scenarios for Tizoxanide (173903-47-4)


Metronidazole-Resistant Giardiasis and Trichomoniasis Drug Discovery Screening

Tizoxanide's 8-fold potency advantage over metronidazole against susceptible Giardia isolates and retained activity against metronidazole-resistant strains [1] position it as the preferred positive control and reference compound for screening campaigns targeting nitroimidazole-refractory anaerobic protozoal infections. Its complete susceptibility retention in highly metronidazole-resistant T. vaginalis isolates [2] makes it an essential comparator for mechanism-of-action studies investigating resistance-bypassing antiparasitic strategies.

Anti-Rotavirus Drug Development and Viral Morphogenesis Research

With 1.7-fold greater anti-rotavirus potency than nitazoxanide (EC₅₀ 1.9 vs 3.3 μM for simian, 3.8 vs 6.5 μM for human rotavirus) and a selectivity index exceeding 25 (CC₅₀ >50 μg/mL) [3], tizoxanide is the optimal thiazolide tool compound for investigating viroplasm formation, NSP5-NSP2 protein-protein interactions, and viral morphogenesis inhibition [4]. Its superior intrinsic potency enables more sensitive dose-response characterization in rotavirus replication assays.

Thiazolide Prodrug Design and Pharmacokinetic Optimization Programs

The demonstrated pharmacokinetic advantage of O-carbamoyl tizoxanide prodrugs over equimolar nitazoxanide in achieving greater systemic tizoxanide exposure [5] makes TIZ the logical starting scaffold for medicinal chemistry programs seeking to improve oral bioavailability of the active thiazolide species. This evidence directly supports procurement of tizoxanide as the core scaffold for novel prodrug synthesis rather than relying on nitazoxanide as a surrogate starting material.

Dual-Action Anti-Infective/Anti-Inflammatory Mechanistic Studies in Co-Morbidity Models

Tizoxanide's unique combination of broad-spectrum anti-infective activity and independent NF-κB/MAPK pathway-mediated anti-inflammatory effects [6] makes it an irreplaceable pharmacological probe for research models involving concurrent infection and inflammation, such as parasitic gastroenteritis with mucosal inflammation or viral respiratory infections with cytokine dysregulation. Neither nitazoxanide (which requires metabolic conversion) nor standard antiparasitics like metronidazole (lacking documented NF-κB suppression) provide this dual pharmacological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tizoxanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.